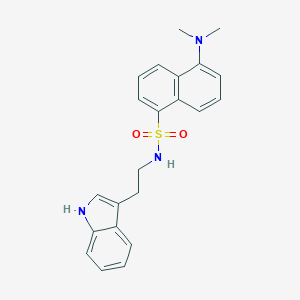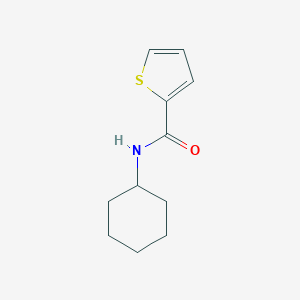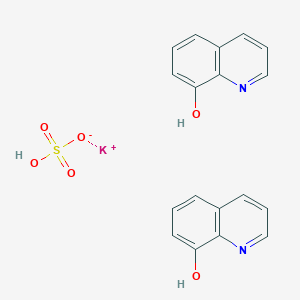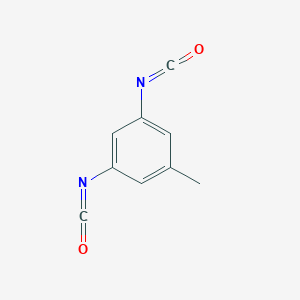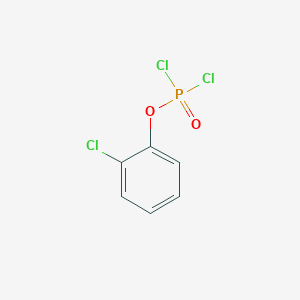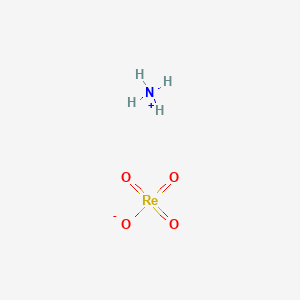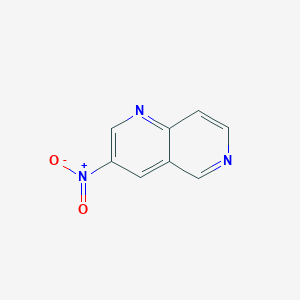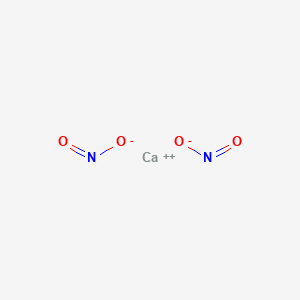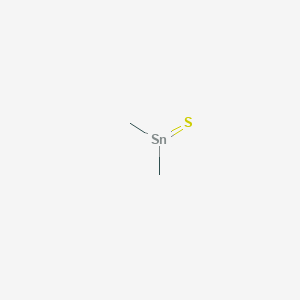
Cobalt diperchlorate
Overview
Description
Cobalt diperchlorate, also known as cobalt(II) diperchlorate, is an inorganic chemical compound with the formula Co(ClO₄)₂. It exists in both anhydrous and hydrated forms, with the hexahydrate being the most common. The compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is typically pink in its anhydrous form and dark red when hydrated .
Mechanism of Action
Cobalt (II) Perchlorate, also known as Cobalt diperchlorate or Cobaltous perchlorate, is an inorganic chemical compound with the formula Co(ClO4)2. It exists in two forms: a pink anhydrous form and a red hexahydrate form .
Mode of Action
Cobalt (II) Perchlorate interacts with its targets primarily through ionic interactions. The cobalt ion (Co2+) can form coordination complexes with various ligands, including water molecules and other biological molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cobalt (II) Perchlorate are not well-studied. As an inorganic compound, it is likely to have different pharmacokinetic properties compared to organic drugs. Its solubility in water suggests that it could be absorbed and distributed in the body through the bloodstream .
Result of Action
Cobalt ions are known to have various biological effects, including acting as a cofactor for certain enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt (II) Perchlorate. For example, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could affect its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cobalt (II) Perchlorate are not fully understood due to the limited research available. Cobalt compounds are known to interact with various enzymes, proteins, and other biomolecules. For instance, cobalt complexes have been shown to exhibit promising biological activities such as antimicrobial, anticancer, and antiviral activities .
Cellular Effects
Cobalt compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cobalt complexes are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Dosage Effects in Animal Models
A study on long-term exposure to cobalt ions in mice showed significant accumulation of cobalt ions in blood plasma, spleen, liver, and kidneys of the exposed mice .
Metabolic Pathways
Cobalt is an essential trace element that is a part of vitamin B12, which plays a crucial role in the metabolism of every cell of the human body .
Transport and Distribution
Cobalt ions are known to be transported and distributed within cells and tissues .
Subcellular Localization
All protein synthesis takes place in the cytoplasm, so all non-cytoplasmic proteins must pass through one or two lipid bilayers by a mechanism commonly called "secretion" .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt diperchlorate hexahydrate is commonly synthesized by reacting cobalt metal or cobalt(II) carbonate with perchloric acid. The reaction is followed by the evaporation of the solution to yield the hexahydrate form: [ \text{CoCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Co(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
The anhydrous form of this compound cannot be obtained by heating the hexahydrate, as it decomposes to cobalt(II,III) oxide at 170°C. Instead, the anhydrous form is produced by reacting dichlorine hexoxide with cobalt(II) chloride, followed by heating in a vacuum at 75°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced evaporation techniques and vacuum systems is common in industrial settings to obtain the desired form of the compound.
Chemical Reactions Analysis
Types of Reactions: Cobalt diperchlorate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of perchlorate ions.
Reduction: It can be reduced to cobalt(II) chloride or cobalt metal under specific conditions.
Substitution: The perchlorate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrogen gas or metals.
Reduction: Reactions with strong reducing agents like lithium aluminum hydride.
Substitution: Reactions with ligands such as ammonia or ethylenediamine under controlled conditions.
Major Products Formed:
Oxidation: Formation of cobalt(III) compounds.
Reduction: Formation of cobalt(II) chloride or cobalt metal.
Substitution: Formation of cobalt complexes with different ligands.
Scientific Research Applications
Cobalt diperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various cobalt complexes. It is also used in oxidation-reduction reactions and as a catalyst in organic synthesis.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic properties.
Industry: Used in the production of catalysts, pigments, and other cobalt-containing materials.
Comparison with Similar Compounds
Cobalt diperchlorate can be compared with other similar compounds such as iron(II) diperchlorate and nickel(II) diperchlorate. These compounds share similar chemical properties but differ in their reactivity and applications:
Iron(II) diperchlorate: Known for its use in redox reactions and as a catalyst in organic synthesis.
Nickel(II) diperchlorate: Used in electroplating and as a precursor in the synthesis of nickel complexes.
Properties
IUPAC Name |
cobalt(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSEPIPTZNHMN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co(ClO4)2, Cl2CoO8 | |
| Record name | cobalt(II) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |
| Record name | Cobalt(II) perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12585 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13455-31-7, 32479-39-3 | |
| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, cobalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cobalt(II) Perchlorate?
A1: The molecular formula of Cobalt(II) Perchlorate Hexahydrate is Co(ClO4)2 · 6H2O. Its molecular weight is 365.93 g/mol.
Q2: What is the coordination geometry of Cobalt(II) ion in N,N-dimethylformamide (DMF) solution?
A: EXAFS studies reveal that Cobalt(II) ion in DMF adopts an octahedral structure, coordinating with six DMF molecules. []
Q3: Does the Co-O bond length differ significantly between [Co(DMF)6]2+ and [Co(H2O)6]2+?
A: The Co-O bond lengths in both complexes are very similar. In DMF, the Co-O bond length is 206(1) pm, while in water, it is 208 pm. []
Q4: What is the coordination geometry of tri- and tetrachlorocobaltate(II) complexes in DMF?
A: Both complexes exhibit a tetrahedral structure in DMF. []
Q5: What are the Co–O and Co–Cl bond lengths in [CoCl3(DMF)]−?
A: In [CoCl3(DMF)]−, the Co–O bond length is 202(1) pm, and the Co–Cl bond length is 227(1) pm. []
Q6: How does Cobalt(II) Perchlorate react with ethylenediamine in the presence of oxygen?
A: Reacting Cobalt(II) Perchlorate with ethylenediamine and oxygen produces a brown, diamagnetic complex with a 4:2:1 mole ratio of ethylenediamine:cobalt:oxygen. []
Q7: What happens when ammonia is introduced to the Cobalt(II) Perchlorate-ethylenediamine system before oxygenation?
A: Adding ammonia before oxygenation results in a brown complex with a postulated mole ratio of 2:4:2:1 for ammonia: ethylenediamine:cobalt:oxygen. []
Q8: Can the brown Cobalt(II) Perchlorate-ethylenediamine complex be further oxidized?
A: Attempts to oxidize the complex with sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []
Q9: What is observed when Cobalt(II) Perchlorate is added to solutions of certain diamagnetic salts?
A: Distinct O17 nuclear magnetic resonance (NMR) signals appear, representing the water molecules in the diamagnetic ions' first coordination sphere and the free water. This allows for determining the coordination numbers of these ions. []
Q10: How does Cobalt(II) Perchlorate interact with a silica gel surface modified with benzimidazole molecules?
A: The modified silica gel adsorbs Cobalt(II) Perchlorate from non-aqueous solvents, forming a surface complex. The metal interacts with the nitrogen atom of the benzimidazole, and the perchlorate ion doesn't participate in coordination. []
Q11: What is the geometry of the surface complex formed between Cobalt(II) Perchlorate and the benzimidazole-modified silica gel?
A: ESR studies indicate a predominantly octahedral geometry with tetragonal distortion for the surface complex. []
Q12: What is the role of Cobalt(II) Perchlorate Hexahydrate in the synthesis of dihydropyrimidinones and dihydropyrimidinethiones?
A: Cobalt(II) Perchlorate Hexahydrate acts as a catalyst in the one-pot synthesis of these compounds through sonochemistry. []
Q13: What is the proposed mechanism for the Cobalt(II) Perchlorate Hexahydrate catalyzed synthesis of dihydropyrimidinones/thiones?
A: Density functional theory calculations and mass spectrometry suggest that the Lewis acid character of Cobalt(II) Perchlorate Hexahydrate is crucial. It coordinates with carbonyl groups and stabilizes polar intermediates like imine-enamine, leading to the cyclized products. []
Q14: Does Cobalt(II) Perchlorate promote oxidative dehydrogenation?
A: Yes, Cobalt(II) ions can promote the aerial dehydrogenation of specific ligands, as observed in the synthesis of trans-diaqua(C-meso-3,5,7,7,10,12,14,14-octamcthyl-1,4,8,11-tetraazacyclotetradeca-1,4,8,11-tetraene)cobait(II). []
Q15: Have computational methods been used to study Cobalt(II) Perchlorate?
A: Yes, density functional theory calculations have been used to investigate the mechanism of Cobalt(II) Perchlorate Hexahydrate catalyzed synthesis of dihydropyrimidinones and dihydropyrimidinethiones. []
Q16: What are the stability characteristics of Cobalt(II) Perchlorate?
A: The stability of Cobalt(II) Perchlorate complexes can vary significantly depending on the ligands and reaction conditions. For instance, 2 is inherently unstable, readily converting to the five-coordinate Co(II) complex 2 upon recrystallization. []
Q17: Are there strategies to improve the stability of certain Cobalt(II) Perchlorate complexes?
A: Yes, introducing bulky ligands to the Cobalt(II) center can enhance complex stability. For example, increasing steric hindrance around the aryl group in [Co(CNR)4(ClO4)2] complexes improves their stability. []
Q18: What analytical techniques are commonly used to study Cobalt(II) Perchlorate complexes?
A18: Various techniques are employed, including:
- Spectrophotometry: UV-Vis spectroscopy helps analyze electronic transitions and characterize complexes. [, , , , ]
- Potentiometry: Used to determine formation constants of complexes in solution. [, ]
- Conductometry: Provides information about the electrolytic nature and charge of complexes. []
- Magnetic Susceptibility: Helps determine the magnetic moment and electronic configuration of complexes. [, , , ]
- Freezing Point Depression: Used to study colligative properties and infer complex formation. []
- Electron Spin Resonance (ESR): Provides information about the electronic structure and geometry of paramagnetic complexes. [, , ]
- Nuclear Magnetic Resonance (NMR): Offers structural information and insights into ligand interactions. [, , ]
- Infrared (IR) Spectroscopy: Identifies functional groups and vibrational modes within complexes. [, , , , ]
- X-ray Diffraction Analysis: Provides detailed information about the crystal structure and bond parameters of complexes. [, , , , , , , , , , , , ]
- Mass Spectrometry: Used to determine molecular weight and identify fragments. [, ]
- Electrochemistry: Techniques like cyclic voltammetry and polarography provide insights into redox properties and electron transfer processes. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


